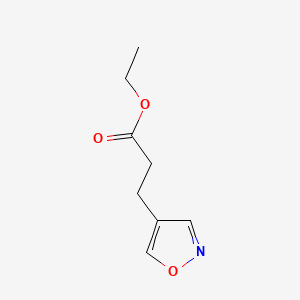![molecular formula C136H207N41O46S7 B589750 68-amino-36-(4-aminobutyl)-N-[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-22,51-bis(2-amino-2-oxoethyl)-33,60-bis(3-carbamimidamidopropyl)-8,47,78-trihydroxy-13,39-bis(1-hydroxyethyl)-4,16,57,74,86,89-hexakis(hydroxymethyl)-19,42-bis[(4-hydroxyphenyl)methyl]-2,5,11,14,17,20,23,32,35,38,41,44,50,53,56,59,62,69,72,75,81,84,87,90,97-pentacosaoxo-71-[4-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]butyl]-27,28,65,66,93,94-hexathia-3,6,12,15,18,21,24,31,34,37,40,43,49,52,55,58,61,70,73,76,82,85,88,91,96-pentacosazahexacyclo[52.37.4.225,63.06,10.045,49.076,80]heptanonacontane-30-carboxamide CAS No. 151928-23-3](/img/structure/B589750.png)
68-amino-36-(4-aminobutyl)-N-[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-22,51-bis(2-amino-2-oxoethyl)-33,60-bis(3-carbamimidamidopropyl)-8,47,78-trihydroxy-13,39-bis(1-hydroxyethyl)-4,16,57,74,86,89-hexakis(hydroxymethyl)-19,42-bis[(4-hydroxyphenyl)methyl]-2,5,11,14,17,20,23,32,35,38,41,44,50,53,56,59,62,69,72,75,81,84,87,90,97-pentacosaoxo-71-[4-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]butyl]-27,28,65,66,93,94-hexathia-3,6,12,15,18,21,24,31,34,37,40,43,49,52,55,58,61,70,73,76,82,85,88,91,96-pentacosazahexacyclo[52.37.4.225,63.06,10.045,49.076,80]heptanonacontane-30-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “68-amino-36-(4-aminobutyl)-N-[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-22,51-bis(2-amino-2-oxoethyl)-33,60-bis(3-carbamimidamidopropyl)-8,47,78-trihydroxy-13,39-bis(1-hydroxyethyl)-4,16,57,74,86,89-hexakis(hydroxymethyl)-19,42-bis[(4-hydroxyphenyl)methyl]-2,5,11,14,17,20,23,32,35,38,41,44,50,53,56,59,62,69,72,75,81,84,87,90,97-pentacosaoxo-71-[4-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]butyl]-27,28,65,66,93,94-hexathia-3,6,12,15,18,21,24,31,34,37,40,43,49,52,55,58,61,70,73,76,82,85,88,91,96-pentacosazahexacyclo[52.37.4.225,63.06,10.045,49.076,80]heptanonacontane-30-carboxamide” is a complex peptide with multiple amino acids. Peptides like this are often studied for their potential biological and therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which can handle the repetitive nature of SPPS efficiently. The process involves cycles of deprotection, washing, and coupling until the desired peptide sequence is achieved.
Analyse Chemischer Reaktionen
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of disulfide bonds between cysteine residues.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, iodine.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Coupling reagents: HATU, DIC, EDC.
Major Products Formed
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of cysteine residues leads to disulfide bond formation, while reduction breaks these bonds.
Wissenschaftliche Forschungsanwendungen
Chemistry
Peptides are used as models to study protein folding and interactions.
Biology
They serve as tools to investigate cellular processes and signaling pathways.
Medicine
Peptides are explored for their therapeutic potential, including as antimicrobial agents, hormones, and enzyme inhibitors.
Industry
Peptides find applications in cosmetics, as bioactive ingredients, and in the development of diagnostic assays.
Wirkmechanismus
The mechanism by which a peptide exerts its effects depends on its sequence and structure. Peptides can interact with specific receptors, enzymes, or other proteins, modulating their activity. The molecular targets and pathways involved vary widely based on the peptide’s function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- H-DL-Cys(1)-DL-Lys-DL-Ser-DL-Hyp-Gly-DL-Ser-DL-Ser-DL-Cys(2)-DL-Ser-DL-Hyp-DL-Thr-DL-Ser-DL-Tyr-DL-Asn-DL-Cys(3)-DL-Cys(1)-DL-Arg-DL-Ser-DL-Cys(2)-DL-Asn-DL-Hyp-DL-Tyr-DL-Thr-DL-Lys-DL-Arg-DL-Cys(3)-DL-Tyr-NH2
- H-DL-Cys(1)-DL-Lys-DL-Ser-DL-Hyp-Gly-DL-Ser-DL-Ser-DL-Cys(2)-DL-Ser-DL-Hyp-DL-Thr-DL-Ser-DL-Tyr-DL-Asn-DL-Cys(3)-DL-Cys(1)-DL-Arg-DL-Ser-DL-Cys(2)-DL-Asn-DL-Hyp-DL-Tyr-DL-Thr-DL-Lys-DL-Arg-DL-Cys(3)-DL-Tyr-NH2
Uniqueness
The uniqueness of the compound lies in its specific sequence and the presence of unusual amino acids like xiHyp and xiThr, which may impart unique structural and functional properties.
Eigenschaften
IUPAC Name |
68-amino-36-(4-aminobutyl)-N-[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-22,51-bis(2-amino-2-oxoethyl)-33,60-bis(3-carbamimidamidopropyl)-8,47,78-trihydroxy-13,39-bis(1-hydroxyethyl)-4,16,57,74,86,89-hexakis(hydroxymethyl)-19,42-bis[(4-hydroxyphenyl)methyl]-2,5,11,14,17,20,23,32,35,38,41,44,50,53,56,59,62,69,72,75,81,84,87,90,97-pentacosaoxo-71-[4-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]butyl]-27,28,65,66,93,94-hexathia-3,6,12,15,18,21,24,31,34,37,40,43,49,52,55,58,61,70,73,76,82,85,88,91,96-pentacosazahexacyclo[52.37.4.225,63.06,10.045,49.076,80]heptanonacontane-30-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C136H207N41O46S7/c1-63(184)105-129(218)155-76(14-7-9-33-137)110(199)153-78(17-13-37-149-135(144)145)113(202)166-92(122(211)156-79(108(141)197)38-65-21-27-68(186)28-22-65)59-227-230-62-95-125(214)170-91-58-226-225-56-74(138)109(198)152-75(15-8-11-35-147-102(194)19-4-3-10-34-146-103(195)20-6-5-18-99-107-90(57-224-99)171-136(223)174-107)112(201)164-88(54-182)132(221)175-47-71(189)41-96(175)126(215)150-46-104(196)151-84(50-178)117(206)162-86(52-180)120(209)169-94(124(213)165-89(55-183)133(222)177-49-73(191)43-98(177)128(217)173-106(64(2)185)130(219)163-87(53-181)118(207)157-80(39-66-23-29-69(187)30-24-66)114(203)158-82(44-100(139)192)115(204)167-95)61-229-228-60-93(168-119(208)85(51-179)161-111(200)77(154-121(91)210)16-12-36-148-134(142)143)123(212)160-83(45-101(140)193)131(220)176-48-72(190)42-97(176)127(216)159-81(116(205)172-105)40-67-25-31-70(188)32-26-67/h21-32,63-64,71-99,105-107,178-191H,3-20,33-62,137-138H2,1-2H3,(H2,139,192)(H2,140,193)(H2,141,197)(H,146,195)(H,147,194)(H,150,215)(H,151,196)(H,152,198)(H,153,199)(H,154,210)(H,155,218)(H,156,211)(H,157,207)(H,158,203)(H,159,216)(H,160,212)(H,161,200)(H,162,206)(H,163,219)(H,164,201)(H,165,213)(H,166,202)(H,167,204)(H,168,208)(H,169,209)(H,170,214)(H,172,205)(H,173,217)(H4,142,143,148)(H4,144,145,149)(H2,171,174,223) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQAIAJLCHSWQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC2CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC(=O)C4CSSCC(C(=O)NC(C(=O)N5CC(CC5C(=O)N1)O)CO)NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C6CC(CN6C(=O)C(NC(=O)C(NC(=O)C(CSSCC(C(=O)NC(C(=O)NC(C(=O)N4)CO)CCCNC(=N)N)NC2=O)N)CCCCNC(=O)CCCCCNC(=O)CCCCC7C8C(CS7)NC(=O)N8)CO)O)CO)CO)CC(=O)N)O)CC9=CC=C(C=C9)O)C(C)O)CCCCN)CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)CC(=O)N)CC1=CC=C(C=C1)O)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C136H207N41O46S7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3376.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151928-23-3 |
Source


|
| Record name | 151928-23-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde](/img/structure/B589683.png)
![(1S,2S)-1-[(tert-Butoxycarbonyl)amino]-2-methylcyclopropane-1-carboxylic acid](/img/structure/B589684.png)



